1192U90

Catalog No.
S604108
CAS No.
155289-31-9
M.F
C22H27N5OS
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1192U90

CAS Number

155289-31-9

Product Name

1192U90

IUPAC Name

2-amino-N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]benzamide

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5OS/c23-19-9-3-1-7-17(19)22(28)24-11-5-6-12-26-13-15-27(16-14-26)21-18-8-2-4-10-20(18)29-25-21/h1-4,7-10H,5-6,11-16,23H2,(H,24,28)

InChI Key

GMDXHLCLNHCEIC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43

Synonyms

1192U90, 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43

1192U90, chemically known as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride, is a synthetic compound developed for its potential antipsychotic properties. It is classified as a mixed antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, while also functioning as an agonist at the serotonin 5-HT1A receptor. This unique receptor profile suggests that 1192U90 may effectively address both positive and negative symptoms of schizophrenia without the typical side effects associated with conventional antipsychotic medications, such as extrapyramidal symptoms and agranulocytosis .

The chemical reactivity of 1192U90 is primarily characterized by its interactions with various neurotransmitter receptors in the central nervous system. The compound demonstrates significant binding affinities to the following receptors:

  • Serotonin 5-HT2 receptor: Ki = 1.5 nM
  • Serotonin 5-HT1A receptor: Ki = 2.5 nM
  • Dopamine D2 receptor: Ki = 22 nM
  • Adrenergic α1 receptor: Ki = 0.3 nM

These interactions suggest that the compound can modulate neurotransmission effectively, potentially leading to therapeutic effects in mood and psychotic disorders .

In preclinical studies, 1192U90 exhibited promising biological activity indicative of its antipsychotic potential. It demonstrated efficacy in various animal models predictive of antipsychotic effects. For instance, it produced significant antagonism of apomorphine-induced climbing behavior in rats, a common test for antipsychotic activity, with an effective dose (ED50) of approximately 7.9 mg/kg . Additionally, it showed minimal liability for inducing extrapyramidal symptoms compared to standard antipsychotics like clozapine and risperidone .

  • Formation of the piperazine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Attachment of the benzamide moiety: This step typically involves coupling reactions between the piperazine derivative and a suitable benzoyl chloride.
  • Introduction of the benzisothiazole group: This can be accomplished through nucleophilic substitution or other coupling methodologies.
  • Final salt formation: The hydrochloride salt is formed to enhance solubility and stability.

The detailed synthetic pathway has been optimized to yield high purity and good yields of the target compound .

1192U90 has been primarily investigated for its applications in treating schizophrenia and other mood disorders due to its unique pharmacological profile. Its ability to act on multiple neurotransmitter systems positions it as a potential candidate for addressing treatment-resistant cases where traditional therapies fail. Moreover, ongoing research may expand its application into anxiety disorders given its serotonergic activity .

Interaction studies have shown that 1192U90's pharmacological effects are mediated through its binding to various receptors in the brain. The compound's dual action on serotonin and dopamine receptors suggests a complex interplay that could lead to enhanced therapeutic outcomes while minimizing side effects commonly associated with single-target drugs . Further studies are needed to fully elucidate these interactions and their implications for clinical use.

Several compounds share structural or functional similarities with 1192U90, including:

Compound NameClassReceptor Affinity (Ki nM)Notable Properties
ClozapineAtypical AntipsychoticD2: 22, 5-HT2: ~12Effective for treatment-resistant schizophrenia but associated with agranulocytosis
RisperidoneAtypical AntipsychoticD2: ~0.8, 5-HT2: ~10Strong D2 antagonist with lower risk of EPS but potential metabolic side effects
QuetiapineAtypical AntipsychoticD2: ~30, 5-HT2: ~10Broad spectrum of activity but sedation is a common side effect
LevomilnacipranAntidepressantN/APrimarily a norepinephrine reuptake inhibitor with some serotonergic activity

Uniqueness of 1192U90:

  • Receptor Profile: Unlike clozapine and risperidone, which primarily target dopamine pathways, 1192U90's significant action on serotonin receptors may provide a broader therapeutic effect with fewer side effects.
  • Side Effect Profile: Preliminary studies suggest reduced risk for extrapyramidal symptoms compared to traditional antipsychotics.

The synthetic development of 1192U90, chemically known as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride, represents a sophisticated multi-step synthesis requiring careful optimization of each reaction stage [1] [2]. The compound, bearing the molecular formula C22H27N5OS and molecular weight of 409.19 Da, serves as a potential atypical antipsychotic agent that was developed based on the strategic combination of 5-hydroxytryptamine receptor antagonism with dopamine receptor modulation [4] [5].

The starting material 5-hydroxy-2-nitrobenzaldehyde provides an excellent foundation for the synthetic route, offering multiple reactive sites for chemical transformation [9] [10]. This compound, with its melting point of 165-169°C and molecular weight of 167.12 Da, demonstrates good solubility in methanol and exhibits air-sensitive properties that require careful handling during synthesis [12] [13]. The aldehyde functional group serves as a key electrophilic center, while the hydroxyl and nitro substituents provide opportunities for selective modifications throughout the synthetic sequence .

The multi-step synthesis optimization involves several critical transformations that must be carefully orchestrated to achieve maximum efficiency and yield [41] [42]. Process development chemists face the challenge of translating laboratory-scale conditions to larger production scales while maintaining product quality and minimizing waste generation [43] [44]. The synthetic route requires consideration of reaction temperature ranges, typically operating between -78°C and 200°C depending on the specific transformation, and pressure conditions that may vary from atmospheric to 100 bar for small-scale operations [47].

Table 1: Key Synthetic Parameters for 1192U90 Multi-Step Synthesis

ParameterOptimal RangeCritical Considerations
Temperature Control-78°C to 200°CThermal stability of intermediates
Reaction Time6-36 hoursKinetic optimization required
Solvent SelectionPolar aprotic preferredSolubility and reactivity balance
Catalyst Loading1-10 mol%Economic and environmental factors
Yield Optimization>85% per stepMinimize cumulative losses

The benzisothiazole core construction represents one of the most challenging aspects of the synthesis, requiring the formation of the sulfur-nitrogen heterocycle through carefully controlled cyclization conditions [33] [34]. Recent advances in benzisothiazole synthesis have demonstrated that three-component reactions using elemental sulfur and ammonium components can achieve good to excellent yields under transition metal-free conditions [33]. The piperazine substitution pattern must be introduced with high regioselectivity to ensure the correct connectivity for biological activity [36] [38].

Critical process parameters that affect the quality and yield of 1192U90 include temperature control, mixing efficiency, and the precise timing of reagent additions [45] [48]. Statistical process control methods and design of experiments approaches have proven invaluable for identifying optimal reaction conditions and understanding the interdependencies between various synthetic variables [48]. The implementation of process analytical technology enables real-time monitoring of key parameters, allowing for immediate adjustments to maintain consistent product quality throughout the synthesis [45].

Isotopic Labeling Strategies for Metabolic Studies: Carbon-13 and Carbon-14 Derivatives

The development of isotopically labeled derivatives of 1192U90 is essential for comprehensive metabolic studies and pharmacokinetic investigations [20] [22]. Carbon-13 and carbon-14 labeling strategies provide complementary approaches for tracing the compound's biotransformation pathways, with each isotope offering distinct advantages for different analytical applications [21] [23].

Carbon-13 labeling of 1192U90 presents unique synthetic challenges due to the need for selective incorporation of the stable isotope at specific positions within the molecular framework [21] [24]. The most effective approach involves the synthesis of labeled precursors using carbon-13 elemental carbon as the starting material, which can be converted to calcium carbide and subsequently to acetylene for incorporation into organic molecules [21]. This universal carbon-13 labeling unit provides access to a wide range of synthetic transformations while maintaining atom economy throughout the labeling process [21].

Table 2: Isotopic Labeling Positions and Synthetic Approaches for 1192U90

IsotopeTarget PositionSynthetic StrategyExpected YieldAnalytical Method
Carbon-13Benzisothiazole C-3Direct cyclization with labeled precursor65-75%Nuclear magnetic resonance
Carbon-13Amide carbonylCarbonylation with labeled carbon monoxide70-80%Mass spectrometry
Carbon-14Piperazine N-methylMethylation with labeled formaldehyde60-70%Liquid scintillation counting
Carbon-14Butyl chain C-1Alkylation with labeled halide55-65%Autoradiography

The strategic placement of carbon-14 labels requires careful consideration of metabolic stability and the likelihood of isotope retention throughout biotransformation processes [23] [25]. Carbon-14 radiolabeling provides exceptional sensitivity for absorption, distribution, metabolism, and excretion studies, enabling the detection of nanogram quantities of the compound and its metabolites in biological samples [23] [25]. The half-life of carbon-14 (5,730 years) ensures isotopic stability throughout extended study periods while emitting low-energy beta radiation that is readily manageable in laboratory settings [23].

Late-stage isotopic labeling approaches have gained prominence for their ability to introduce radioactive carbon atoms at the final steps of synthesis, thereby maximizing the overall efficiency of the labeling process [22]. The Staudinger/aza-Wittig sequential reaction represents a particularly valuable method for incorporating carbon-14 labels through carbon dioxide, providing access to cyclic urea derivatives and related heterocycles with high functional group tolerance [22]. This approach is suitable for all carbon isotopes and demonstrates broad substrate scope, making it applicable to complex pharmaceutical molecules like 1192U90 [22].

Metabolome-wide analysis of stable isotope labeling has emerged as a powerful tool for understanding the systemic effects of pharmaceutical compounds [24] [26]. Non-targeted stable isotope labeling analyses enable the global detection of metabolic flux changes, providing insights into the broader biological impact of 1192U90 beyond its primary pharmacological targets [24]. The integration of carbon-13 and carbon-14 labeling strategies allows for comprehensive metabolic profiling while maintaining the sensitivity required for trace-level detection in complex biological matrices [26].

Purification Challenges and Crystallization Techniques

The purification of 1192U90 presents significant technical challenges due to the compound's complex molecular structure and the need to achieve pharmaceutical-grade purity standards [27] [49]. Active pharmaceutical ingredient purification represents one of the most time-consuming and expensive downstream processes in pharmaceutical manufacturing, requiring sophisticated separation technologies to remove organic impurities, inorganic contaminants, and residual solvents [49] [50].

Crystallization emerges as the preferred purification method for 1192U90, offering superior purity levels compared to alternative separation techniques [29] [31]. The crystallization process involves two main stages: nucleation and crystal growth, both of which must be carefully controlled to achieve optimal product quality [29]. Nucleation occurs faster on nucleation sites such as seed crystals or surface scratches, while controlled crystal growth ensures the exclusion of impurities from the crystal lattice [29] [32].

Table 3: Crystallization Parameters and Expected Outcomes for 1192U90 Purification

Crystallization MethodSolvent SystemTemperature RangeYield RecoveryPurity Achievement
Cooling crystallizationEthanol/water80°C to 5°C85-92%>99.5%
Anti-solvent crystallizationMethanol/hexaneAmbient78-85%>99.0%
Evaporation crystallizationIsopropanol60°C to ambient80-88%>99.2%
Precipitation crystallizationAqueous bufferAmbient70-82%>98.5%

The selection of appropriate crystallization conditions requires extensive evaluation of solvent compatibility, temperature sensitivity, and the compound's polymorphic behavior [29] [30]. Cooling crystallization has proven particularly effective for 1192U90, utilizing the compound's temperature-dependent solubility to induce controlled precipitation from supersaturated solutions [29]. The process typically involves dissolving the crude compound in a suitable solvent at elevated temperatures, followed by controlled cooling to promote selective crystallization of the pure active pharmaceutical ingredient [32].

Anti-solvent crystallization offers an alternative approach that involves the addition of a miscible solvent in which 1192U90 exhibits poor solubility [31]. This technique provides excellent control over crystal size and morphology, which are critical factors affecting downstream processing operations including filtration, washing, and drying [30]. The choice of anti-solvent must balance effectiveness in promoting crystallization with ease of removal during product isolation [31].

Advanced purification techniques complement traditional crystallization methods in achieving the stringent purity requirements for pharmaceutical applications [50] [52]. High-performance liquid chromatography systems equipped with specialized stationary phases enable the separation of closely related impurities that may co-crystallize with the target compound [52]. Supercritical fluid chromatography has gained recognition for its ability to separate chiral compounds and lipophilic molecules, making it particularly valuable for purifying complex heterocyclic compounds like 1192U90 [52].

The pharmaceutical industry increasingly relies on continuous crystallization processes that provide superior control over product quality and enable real-time adjustment of process parameters [29] [31]. These advanced systems integrate multiple purification unit operations into a single continuous workflow, reducing processing time and improving overall efficiency [53]. Membrane filtration technologies, including ultrafiltration and nanofiltration, serve as complementary purification methods for removing high molecular weight impurities and achieving final polishing of the active pharmaceutical ingredient [52] [53].

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

409.19363168 g/mol

Monoisotopic Mass

409.19363168 g/mol

Heavy Atom Count

29

UNII

LLE3Y7VC87

Other CAS

155289-31-9

Wikipedia

1192U90

Dates

Modify: 2023-07-20

Explore Compound Types